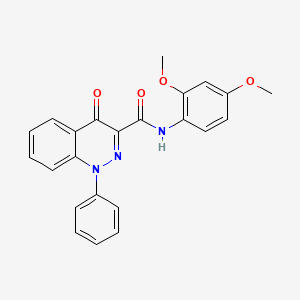

N~3~-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

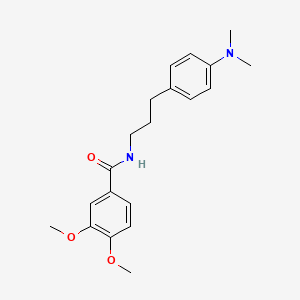

The compound is a cinnoline derivative. Cinnoline is a nitrogen-containing heterocycle that is part of many biologically active compounds . The presence of the 2,4-dimethoxyphenyl group suggests that this compound might have interesting chemical properties, as methoxy groups can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

The chemical reactivity of a compound depends on its structure. The presence of the 2,4-dimethoxyphenyl group and the cinnoline moiety suggests that this compound could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the 2,4-dimethoxyphenyl group might influence the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique

- Application : Researchers have synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. Some of these compounds exhibit potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrated antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP. It also inhibited Escherichia coli RNA polymerase. This compound could serve as a lead structure for developing bacterial RNAP inhibitors .

- Application : N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea has been investigated for its ability to inhibit cancer cell growth by modulating specific pathways. Further studies are needed to explore its potential as an anticancer agent.

- Application : N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea has been studied for its anti-inflammatory effects on immune cells. Understanding its mechanisms could lead to novel anti-inflammatory therapies.

- Application : Researchers synthesized 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one as a new monocyclic β-lactam. Its structure was confirmed by various spectroscopic techniques. Computational calculations were used to characterize its physical properties .

- Application : The biochemical properties of selected compounds, including N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide, were validated using computational tools. These properties play a crucial role in drug discovery and optimization .

- Application : The compound 7b interacts with the switch region of bacterial RNAP, providing a potential avenue for developing potent bacterial RNAP inhibitors. Understanding its binding mechanisms can guide drug design .

Antibacterial Activity

Cancer Research

Anti-Inflammatory Effects

Monocyclic β-Lactam Synthesis

Drug Discovery and Biochemical Properties

Bacterial RNA Polymerase Inhibition

Mécanisme D'action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

This compound interacts with the switch region of the bacterial RNAP . The switch region is a new drug binding site, different from those previously characterized . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .

Biochemical Pathways

The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA synthesis . This disruption can lead to the cessation of bacterial growth and replication .

Pharmacokinetics

Similar compounds have shown potent inhibitory activity against escherichia coli rnap

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenylcinnoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-16-12-13-18(20(14-16)30-2)24-23(28)21-22(27)17-10-6-7-11-19(17)26(25-21)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMZEPLHMZQKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2434569.png)

![N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2434570.png)

![2-(3-methylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2434577.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2434581.png)